- Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to Artemisinin, Journal of Organic Chemistry, 2022, 87(6), 3885-3894

Cas no 89459-38-1 (2-Iodo-4-nitrobenzoic acid)

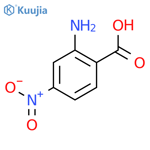

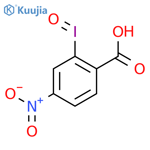

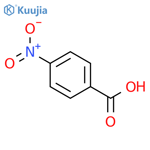

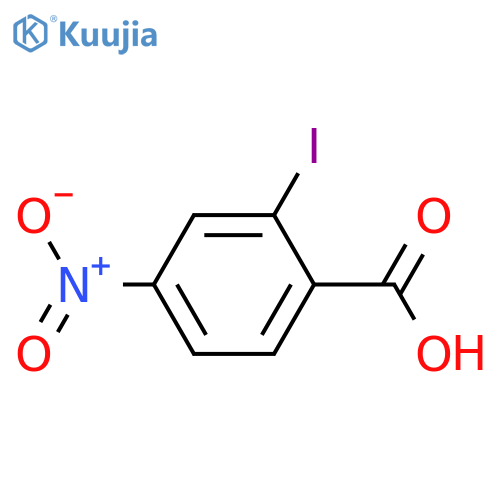

2-Iodo-4-nitrobenzoic acid structure

Nome del prodotto:2-Iodo-4-nitrobenzoic acid

2-Iodo-4-nitrobenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Iodo-4-nitrobenzoic acid

- Benzoic acid, 2-iodo-4-nitro-

- 2-iodo-4-nitro-benzoic acid

- SQICTGFCQITYDT-UHFFFAOYSA-N

- STL450358

- NE11741

- 2-Iodo-4-nitrobenzoic acid, AldrichCPR

- AK136174

- Z993967168

- 2-Iodo-4-nitrobenzoic acid (ACI)

- BP-20280

- EN300-63944

- MFCD00956495

- SY045928

- BS-13865

- 2-Iodo-4-nitrobenzoicacid

- AKOS011761874

- SCHEMBL1024380

- Z991517184

- DTXSID30332583

- DB-182291

- F14659

- CS-0041123

- 89459-38-1

- C7H4INO4

-

- MDL: MFCD00956495

- Inchi: 1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)

- Chiave InChI: SQICTGFCQITYDT-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(I)=CC([N+](=O)[O-])=CC=1)O

Proprietà calcolate

- Massa esatta: 292.919

- Massa monoisotopica: 292.919

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 227

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.9

- Superficie polare topologica: 83.1

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 2.2±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 402.8±35.0 °C at 760 mmHg

- Punto di infiammabilità: 197.4±25.9 °C

- Pressione di vapore: 0.0±1.0 mmHg at 25°C

2-Iodo-4-nitrobenzoic acid Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 22

- Istruzioni di sicurezza: H303+H313+H333

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Iodo-4-nitrobenzoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033430-5g |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 5g |

$389.66 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR597-5g |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 5g |

1779.0CNY | 2021-07-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22190-5g |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 5g |

¥529.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111763-250mg |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 250mg |

¥47.00 | 2024-04-26 | |

| Ambeed | A169440-250mg |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 250mg |

$7.0 | 2024-04-16 | |

| TRC | I715625-500mg |

2-Iodo-4-nitrobenzoic Acid |

89459-38-1 | 500mg |

$ 160.00 | 2022-06-04 | ||

| Chemenu | CM155361-5g |

2-iodo-4-nitrobenzoic acid |

89459-38-1 | 95+% | 5g |

$383 | 2021-06-17 | |

| Apollo Scientific | OR322775-1g |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 95% | 1g |

£21.00 | 2025-02-19 | |

| TRC | I715625-100mg |

2-Iodo-4-nitrobenzoic Acid |

89459-38-1 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A013033430-10g |

2-Iodo-4-nitrobenzoic acid |

89459-38-1 | 98% | 10g |

$598.82 | 2023-08-31 |

2-Iodo-4-nitrobenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid , Potassium iodide Solvents: Water ; 6 h, 0 - 60 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 3 min

1.2 Reagents: Sodium nitrite ; 15 min

1.3 Reagents: Potassium iodide

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium nitrite ; 15 min

1.3 Reagents: Potassium iodide

1.4 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Direct Intramolecular Aminoboration of Allenes, Organic Letters, 2020, 22(13), 5090-5093

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C

Riferimento

- Design, Synthesis, Structure, and Dehydrogenation Reactivity of a Water-Soluble o-Iodoxybenzoic Acid Derivative Bearing a Trimethylammonium Group, Organic Letters, 2011, 13(24), 6488-6491

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium iodide Solvents: Acetic acid , Water

Riferimento

- Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid, Collection of Czechoslovak Chemical Communications, 1989, 54(4), 1012-18

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Urea ; 0 °C

1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt

1.2 Reagents: Urea ; 0 °C

1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt

Riferimento

- Discovery of a novel series of guanidinebenzoates as gut-restricted enteropeptidase and trypsin dual inhibitors for the treatment of metabolic syndrome, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 s

1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C

1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C

Riferimento

- IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds, Chemistry - A European Journal, 2020, 26(45), 10185-10190

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Urea , Sodium nitrite , Sulfuric acid , Sodium iodide Solvents: Water

Riferimento

- Design and SAR of selective T-type calcium channel antagonists containing a biaryl sulfonamide core, Bioorganic & Medicinal Chemistry Letters, 2008, 18(2), 474-478

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

Riferimento

- Convenient large scale preparation of 5-methyl- and 4-nitro-2-iodosobenzoic and of 4-nitro-2-iodoxybenzoic acids, Organic Preparations and Procedures International, 1989, 21(2), 157-62

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sodium nitrite Solvents: Water

1.3 Reagents: Urea

1.4 Reagents: Sodium iodide Solvents: Water

1.2 Reagents: Sodium nitrite Solvents: Water

1.3 Reagents: Urea

1.4 Reagents: Sodium iodide Solvents: Water

Riferimento

- Design, Synthesis, and Pharmacological Characterization of 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a High-Affinity Nonsteroidal Androgen Receptor Ligand, Journal of Medicinal Chemistry, 2000, 43(17), 3344-3347

2-Iodo-4-nitrobenzoic acid Raw materials

2-Iodo-4-nitrobenzoic acid Preparation Products

2-Iodo-4-nitrobenzoic acid Letteratura correlata

-

1. NotesEdith Stephen,Henry Stephen,P. S. Mayuranathan,A. G. Sharpe,D. B. Wakefield,K. F. Jennings,F. B. Deans,C. Eaborn,R. M. Acheson,D. H. Marrian J. Chem. Soc. 1957 492

-

4. 681. The structure of o-iodosobenzoic acid and of certain derivativesG. P. Baker,Frederick G. Mann,N. Sheppard,A. J. Tetlow J. Chem. Soc. 1965 3721

89459-38-1 (2-Iodo-4-nitrobenzoic acid) Prodotti correlati

- 7499-66-3(6-bromonaphthalen-2-amine)

- 2229352-13-8(1-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropylethan-1-one)

- 1092460-56-4(N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine)

- 874804-25-8(2-Amino-5-fluoro-3-methylbenzoic acid)

- 1261783-17-8(2-(2-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-3-methanol)

- 1421455-69-7(5-bromo-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide)

- 2138239-55-9(2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(pentan-3-yl)carbamoyl]propanoic acid)

- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)

- 1274702-35-0(9-(4-Bromophenyl)-10-phenylphenanthrene)

- 1396679-36-9(N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

Purezza:99%

Quantità:25g

Prezzo ($):512.0

atkchemica

(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta